molecular formula C4H9N B123190 (Aminomethyl)cyclopropane CAS No. 2516-47-4

(Aminomethyl)cyclopropane

Cat. No. B123190
CAS RN: 2516-47-4
M. Wt: 71.12 g/mol
InChI Key: IGSKHXTUVXSOMB-UHFFFAOYSA-N
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Description

Cyclopropane derivatives, particularly those with an aminomethyl group, have garnered significant interest in the field of organic chemistry due to their unique structural properties and potential applications. These compounds are characterized by a three-membered cyclopropane ring, which imparts significant ring strain, making them highly reactive and useful as building blocks in various synthetic pathways .

Synthesis Analysis

The synthesis of cyclopropane amino acids and derivatives has been achieved through various methods. Enantioselective desymmetrization has been used to prepare cyclopropene α-amino acids, which are stable under harsh reaction conditions and can be incorporated into peptides . Photoredox-catalyzed oxo-amination has been employed for the functionalization of aryl cyclopropanes, leading to β-amino ketone derivatives . A practical synthesis involving nitrocyclopropane carboxylates has been described, which allows for the preparation of cyclopropane α-amino acids and amines . Additionally, diastereoselective synthesis using diazo compounds generated in situ has been utilized to create cyclopropane amino acids with good E selectivity .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is influenced by the inherent strain of the three-membered ring. For instance, 1-(aminomethyl)cyclopropanecarboxylic acid derivatives have been shown to form eight-membered hydrogen-bonded rings in their oligopeptide structures, which is a unique secondary-structural motif not found in α-peptides and proteins . The cyclopropane ring's conformation and the substituents' influence on the ring's geometry play a crucial role in the overall molecular architecture of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions due to their strained ring system. For example, the photoredox-catalyzed oxo-amination reaction involves one-electron oxidation to form reactive radical cation intermediates, which undergo ring-opening functionalizations . The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid avoids ring-opening reactions that lead to acyclic delta-amino carboxylic acid derivatives . Furthermore, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by Curtius rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The ring strain in cyclopropanes contributes to their reactivity, making them valuable intermediates in organic synthesis. The stability of these compounds under various conditions is also noteworthy, as seen in the preparation of cyclopropene α-amino acids that resist harsh reaction environments . The crystal structures of these compounds reveal the influence of the cyclopropane ring on the overall conformation and potential for hydrogen bonding, which can affect their solubility, melting points, and other physical properties .

Scientific Research Applications

(Aminomethyl)cyclopropane is a chemical compound with the linear formula C3H5CH2NH2 . It’s used in chemical synthesis . The infrared (3500-50cm -1) spectra of gaseous and Raman (3500-50cm -1) spectra of liquid aminomethyl cyclopropane (cyclopropyl methylamine) has been reported . It was extracted by solid-phase micro extraction (SPME) from black rice grain .

  • Organic Synthesis

    • (Aminomethyl)cyclopropane is used as a building block in organic synthesis . It’s a versatile compound that can be used to create a variety of other compounds .
  • Medicinal Chemistry

    • Cyclopropanes, including (Aminomethyl)cyclopropane, have been widely used in the field of medicinal chemistry . They can be used to create a variety of pharmaceuticals and other medically relevant compounds .
  • Materials Science

    • Cyclopropanes are also used in the field of materials science . They can be used to create a variety of materials with unique properties .
  • Solid-Phase Micro Extraction (SPME)

    • (Aminomethyl)cyclopropane has been extracted by solid-phase micro extraction (SPME) from black rice grain . This suggests that it could have potential applications in the field of food science or agriculture .
  • Natural Products Synthesis

    • Cyclopropanes, including (Aminomethyl)cyclopropane, exist in many natural products . They have been widely used in the fields of organic synthesis, medicinal chemistry and materials science as versatile building blocks .
  • Catalytic Systems

    • Cyclopropanes have gained much attention for more than a century because of their interesting and unique reactivity . This review mainly focuses on the recent advances in the synthesis of cyclopropanes classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .

Safety And Hazards

“(Aminomethyl)cyclopropane” is highly flammable and causes burns . It is recommended to keep it away from sources of ignition and avoid smoking near it . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKHXTUVXSOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062482
Record name Cyclopropanemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanemethylamine

CAS RN

2516-47-4
Record name Cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
Source EPA DSSTox
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Record name Cyclopropanemethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Aminomethyl)cyclopropane
Reactant of Route 2
(Aminomethyl)cyclopropane
Reactant of Route 3
(Aminomethyl)cyclopropane
Reactant of Route 4
(Aminomethyl)cyclopropane
Reactant of Route 5
(Aminomethyl)cyclopropane
Reactant of Route 6
(Aminomethyl)cyclopropane

Citations

For This Compound
335
Citations
F Vergne, DJ Aitken, HP Husson - The Journal of Organic …, 1992 - ACS Publications
The benzylic substituent of the secondary amino function of 4 was removed conveniently by hydrogenation over Pearlman’s catalyst to give the title compound as a volatile colorless …
Number of citations: 24 pubs.acs.org
JR Durig, C Zheng, RD Warren, P Groner… - The Journal of …, 2003 - ACS Publications
… have turned our attention to aminomethyl cyclopropane, c−C 3 … aminomethyl cyclopropane and they are shown in Figure 1. … and Raman spectra of aminomethyl cyclopropane have been …
Number of citations: 12 pubs.acs.org
M Ayub, CT Ko, CJ Wurrey - Journal of molecular structure, 1998 - Elsevier
Raman spectra (from 100 to 3500cm −1 ) of the salt (aminomethyl)cyclopropane hydrochloride and its Nd 3 isotopomer have been recorded in the polycrystalline solid phase and in H 2 …
Number of citations: 1 www.sciencedirect.com
C Moret, M Charveron, JPM Finberg, JP Couzinier… - …, 1985 - Elsevier
The present study of midalcipran (F 2207), 1-phenyl-1-diethyl-aminocarbonyl-2-aminomethyl-cyclopropane(Z)hydrochloride, was undertaken to determine its biochemical profile. The …
Number of citations: 207 www.sciencedirect.com
RD Allan, DR Curtis, PM Headley… - Journal of …, 1980 - Wiley Online Library
The synthesis of cis‐2‐(aminomethyl) cyclopropanecarboxylic acid, a new analogue of GABA in a folded conformation, is described, as is also an improved preparation of trans‐2‐(…
Number of citations: 65 onlinelibrary.wiley.com
S Abele, P Seiler, D Seebach - Helvetica chimica acta, 1999 - Wiley Online Library
Partially and fully protected, and unprotected β‐oligopeptides (3 – 9) were prepared from 1‐(aminomethyl)cyclopropanecarboxylic acid, which, in turn, is readily available from …
Number of citations: 158 onlinelibrary.wiley.com
CR Gardner, CJ Roberts, RJ Walker, L Chidley… - …, 1982 - Elsevier
Some pharmacological actions of (±) — cis — and (±) — trans -2-(aminomethyl) cyclopropane carboxylic acids, conformationally restricted analogues of GABA, are described. The trans …
Number of citations: 9 www.sciencedirect.com
RB Silverman, X Lu, GD Blomquist, CZ Ding… - Bioorganic & Medicinal …, 1997 - Elsevier
Monoamine oxidase (MAO) is a flavoenzyme that catalyzes the oxidation of various biogenic and xenobiotic amines. Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate (1) was …
Number of citations: 13 www.sciencedirect.com
B Bonnaud, H Cousse, G Mouzin, M Briley… - Journal of medicinal …, 1987 - ACS Publications
A series of l-aryl-2-(aminomethyl) cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Compounds with the Z configuration were …
Number of citations: 79 pubs.acs.org
A El-Gokha, G Maas - Tetrahedron, 2011 - Elsevier
A diastereomeric mixture of dimethyl (2-formyl-2-methyl-1-phenylcyclopropyl)phosphonate ((Z)-6, (E)-6) was obtained by thermally induced cyclopropanation of α-methylacrolein with α-…
Number of citations: 16 www.sciencedirect.com

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